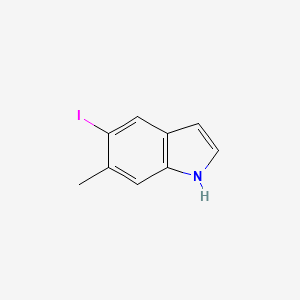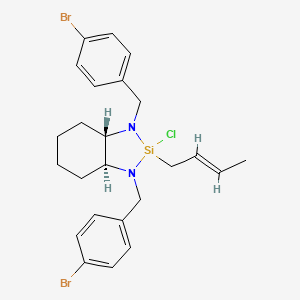
2-Chloro-4'-morpholinomethyl benzophenone
Descripción general
Descripción
“2-Chloro-4’-morpholinomethyl benzophenone” is a synthetic chemical compound with the CAS Number 898750-38-4 . It has a linear formula of C18H18ClNO2 and a molecular weight of 315.8 .
Molecular Structure Analysis
The IUPAC name for this compound is (4-chlorophenyl)[2-(4-morpholinylmethyl)phenyl]methanone . The InChI code is 1S/C18H18ClNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2 .Aplicaciones Científicas De Investigación
Photochemistry and Bioorganic Chemistry
Benzophenone (BP) photochemistry is instrumental in biological and bioorganic chemistry due to BP's unique photochemical properties. Upon excitation, BP photophores can form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent stable covalent bond formation. This light-directed covalent attachment process finds applications in:
- Binding/contact site mapping of ligand-protein interactions.
- Molecular target and interactome mapping.
- Proteome profiling and bioconjugation.
- Site-directed modification of biopolymers and surface grafting.The advantages include low water reactivity, stability under ambient light, and convenient excitation at 365 nm, alongside commercial availability of BP-containing building blocks (Dormán et al., 2016).
Organic Synthesis and Material Science
The synthesis of novel morpholine conjugated benzophenone analogues demonstrates the potential of these compounds in inhibiting neoplastic development. Specific derivatives have shown significant anti-mitogenic activity and ability to induce apoptosis in cancer cells, highlighting their utility in developing antitumor agents (Al‐Ghorbani et al., 2017).
Antitumor Activity
Morpholino and thiomorpholino benzophenones exhibit potent cytotoxic activity against various cancer cell lines, including murine leukemia and human lung carcinoma cells. Their significant antitumor activity suggests the potential for developing new therapeutic agents based on benzophenone derivatives (Kumazawa et al., 1997).
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-4-2-1-3-16(17)18(21)15-7-5-14(6-8-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPBLYDSZACPQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642644 | |
| Record name | (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-29-1 | |
| Record name | (2-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


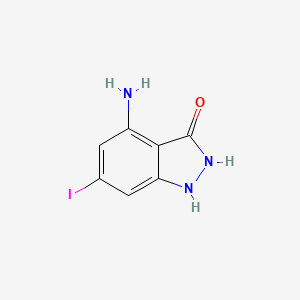
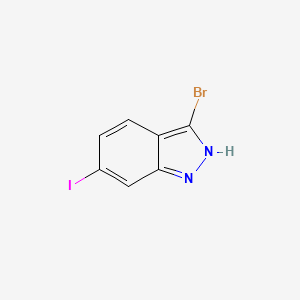

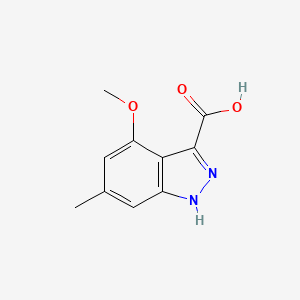
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1613794.png)
![3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613795.png)
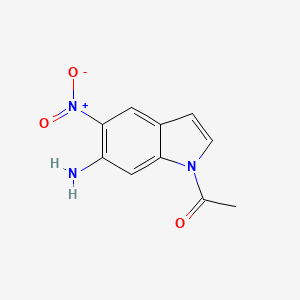
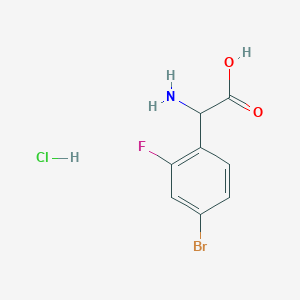
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1613798.png)

